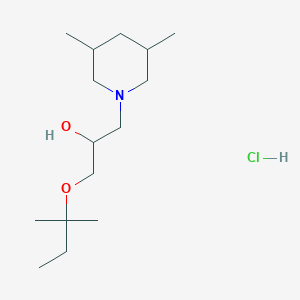

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride

Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a tertiary amine derivative featuring a propan-2-ol backbone substituted with a 3,5-dimethylpiperidin-1-yl group and a tert-pentyloxy (2-methylbutan-2-yloxy) moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2.ClH/c1-6-15(4,5)18-11-14(17)10-16-8-12(2)7-13(3)9-16;/h12-14,17H,6-11H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYTZZOXVJPADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CC(CC(C1)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution with Dimethyl Groups:

Attachment of the Propanol Moiety: This step involves the reaction of the piperidine derivative with a suitable propanol precursor.

Introduction of the tert-Pentyloxy Group: This can be done through etherification reactions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in studies involving receptor binding or enzyme inhibition.

Industry: Could be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological and Physicochemical Insights

- Substituent Effects: The tert-pentyloxy group in the target compound confers higher lipophilicity compared to tert-butoxy () or aromatic substituents (). This may enhance blood-brain barrier penetration but reduce aqueous solubility . Aromatic substituents (e.g., phenoxy, naphthyloxy) improve receptor binding affinity in beta-blockers like nadolol but increase metabolic complexity .

- Metabolic Stability: Halogenated analogs (e.g., 2-bromophenoxy in ) may resist cytochrome P450 degradation, prolonging half-life but raising toxicity risks .

- Clinical Relevance: Nadolol’s naphthyl group provides non-selective beta-blockade with minimal central nervous system effects, suggesting that the target compound’s tert-pentyloxy group might similarly limit CNS penetration .

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Discontinued Compounds: Analogs like 1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride () were discontinued, possibly due to synthesis challenges or adverse effects .

- Therapeutic Potential: The shared 3,5-dimethylpiperidine motif across analogs suggests a role in adrenergic receptor modulation, warranting further in vitro binding assays.

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a piperidine ring, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- tert-Pentyloxy Group : A branched alkoxy group that enhances solubility and stability.

- Hydrochloride Salt Form : Improves the compound's solubility in water.

The molecular formula is , with a molecular weight of 292.88 g/mol.

Synthesis

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Substitution with Dimethyl Groups : Introduction of dimethyl groups onto the piperidine ring.

- Attachment of the Propanol Moiety : Reaction with a propanol precursor.

- Introduction of the tert-Pentyloxy Group : Etherification reactions to attach the alkoxy group.

- Formation of the Hydrochloride Salt : Reaction with hydrochloric acid to yield the hydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms may involve:

- Receptor Binding : Modulating receptor activity through competitive or non-competitive inhibition.

- Enzyme Inhibition : Affecting enzyme kinetics by binding to active sites or allosteric sites.

Research Findings

Recent studies have highlighted several biological activities:

- Antidepressant Effects : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine, suggesting its use in treating depression .

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest it could protect neuronal cells from oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study B | Neuroprotection | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |

| Study C | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophage cultures. |

Comparative Analysis

When compared to similar compounds, such as 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride, this compound exhibits unique properties due to its specific tert-pentyloxy group, which may enhance its pharmacokinetic profile and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.